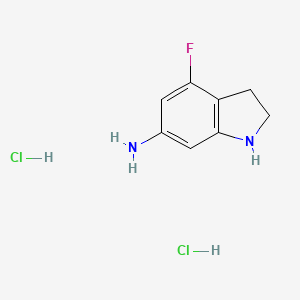

4-Fluoroindolin-6-amine dihydrochloride

Description

Contextualization within Heterocyclic Fluoroamine Derivatives

The chemical classification of 4-Fluoroindolin-6-amine dihydrochloride (B599025) places it within the group of heterocyclic fluoroamine derivatives. This class of compounds is defined by the presence of a heterocyclic ring system, at least one fluorine atom, and at least one amine functional group.

Heterocyclic compounds are integral to medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocycle. nih.gov They provide a structural framework that can be modified to influence properties like solubility, lipophilicity, and the capacity for hydrogen bonding, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

The incorporation of fluorine into organic molecules is a widely used strategy in drug design. mdpi.comresearchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical and biological characteristics. researchgate.net Strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its biological target. mdpi.comresearchgate.net

Amine groups are also fundamentally important in the chemistry of life and pharmaceuticals. They can act as hydrogen bond donors and acceptors and are often key to a molecule's interaction with biological targets. The presence of both a fluorine atom and an amine group on a heterocyclic scaffold, as in 4-Fluoroindolin-6-amine, creates a molecule with multiple points for potential biological interactions and further chemical modification.

Academic Significance in Organic Synthesis and Medicinal Chemistry Research

The academic significance of 4-Fluoroindolin-6-amine dihydrochloride lies primarily in its potential as a building block in both organic synthesis and medicinal chemistry research. Fluorinated heterocycles are recognized as important components in the creation of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

In organic synthesis, compounds like this compound serve as versatile intermediates. The amine group can be readily modified through a variety of well-established chemical reactions, allowing for the attachment of different molecular fragments. This enables the synthesis of a library of related compounds for screening purposes. The fluorine atom's influence on the reactivity of the aromatic ring can also be exploited to direct further chemical transformations. The development of novel synthetic strategies to create fluorinated amines continues to be an active area of research. acs.orgnih.govresearchgate.net

In medicinal chemistry, the indoline (B122111) scaffold is considered a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.goveurekaselect.com Indole (B1671886) and indoline derivatives are found in numerous compounds investigated for various therapeutic applications, including as antimicrobial and anticancer agents. nih.goveurekaselect.comresearchgate.net The introduction of a fluorine atom onto this privileged scaffold can lead to compounds with improved pharmacological properties. researchgate.net Therefore, this compound represents a valuable starting point for researchers aiming to design and synthesize new therapeutic agents based on the fluoroindoline core.

Overview of Research Perspectives on Indoline and Fluoroindoline Scaffolds

Research into indoline and its derivatives is a dynamic and expanding field. The versatility of the indoline ring system allows for its use in the construction of a wide range of molecular architectures with diverse biological activities. researchgate.netdntb.gov.ua

Current research often focuses on the synthesis of novel indoline-containing compounds and the evaluation of their potential as therapeutic agents. For instance, indoline scaffolds are being actively investigated for the development of new antibiotics to combat the growing threat of antibiotic resistance. nih.goveurekaselect.comnih.gov They have shown promise not only as direct antibacterial agents but also as resistance-modifying agents that can restore the effectiveness of existing antibiotics. nih.goveurekaselect.com

The introduction of fluorine to the indoline scaffold adds another dimension to this research. The specific placement of fluorine atoms can be used to fine-tune the electronic properties and conformation of the molecule, which can lead to enhanced potency and selectivity for a particular biological target. The combination of the proven biological relevance of the indoline scaffold with the advantageous properties conferred by fluorine makes fluoroindoline derivatives highly attractive targets for drug discovery programs. The development of efficient methods for the synthesis of fluorinated indoles and related heterocycles is a key area of focus for synthetic chemists. researchgate.netnih.gov

For a compound like this compound, research perspectives would likely involve its use as a precursor to synthesize more complex molecules. The dual functionality of the amine and the fluorine-substituted ring provides a platform for creating diverse chemical libraries to explore structure-activity relationships (SAR) in various disease models.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H11Cl2FN2 |

|---|---|

Molecular Weight |

225.09 g/mol |

IUPAC Name |

4-fluoro-2,3-dihydro-1H-indol-6-amine;dihydrochloride |

InChI |

InChI=1S/C8H9FN2.2ClH/c9-7-3-5(10)4-8-6(7)1-2-11-8;;/h3-4,11H,1-2,10H2;2*1H |

InChI Key |

MDBQKEKXBKGZLM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C(=CC(=C2)N)F.Cl.Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Fluoroindoline Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamics of a compound. For 4-Fluoroindolin-6-amine dihydrochloride (B599025), a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The indoline (B122111) core contains both aliphatic and aromatic protons. The dihydrochloride form suggests that the amine groups will be protonated, which would influence the chemical shifts of adjacent protons. The aromatic protons on the benzene (B151609) ring will exhibit complex splitting patterns due to coupling with each other and potentially with the fluorine atom. The protons on the five-membered ring of the indoline scaffold are expected to appear as multiplets in the aliphatic region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing fluorine atom and the electron-donating amino group. The aliphatic carbons of the indoline ring will appear at higher field.

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus for NMR, and its spectrum for 4-Fluoroindolin-6-amine dihydrochloride is expected to show a single resonance for the fluorine atom at the C-4 position. wikipedia.org The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. thermofisher.comcolorado.edu This resonance will likely be a multiplet due to coupling with neighboring aromatic protons. huji.ac.il The large chemical shift dispersion of ¹⁹F NMR makes it a valuable tool for confirming the presence and environment of fluorine in the molecule. wikipedia.orgthermofisher.com

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | Predicted ¹⁹F NMR Data |

| Aromatic protons with complex splitting patterns | Aromatic carbons with C-F coupling | A single multiplet for the C-4 fluorine |

| Aliphatic protons of the indoline ring as multiplets | Aliphatic carbons at higher field | Characteristic chemical shift for an aryl fluoride |

| Broad signals for protonated amine groups | --- | --- |

Two-Dimensional NMR Techniques (e.g., HETCOR, NOE) for Comprehensive Assignment

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC) or HETCOR: This experiment correlates proton and carbon signals that are directly bonded. It would be used to definitively link each proton resonance to its corresponding carbon atom in the this compound structure.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments provide information about the spatial proximity of protons. This is crucial for determining the through-space connectivity and confirming the substitution pattern on the indoline ring, for instance, by observing NOEs between the protons on the five-membered ring and the aromatic protons. The application of 2D NMR techniques is a standard method for the structural elucidation of complex indole (B1671886) derivatives. researchgate.netfigshare.com

Conformational Analysis and Substituent Effects via NMR

The indoline ring is not planar and can adopt different conformations. NMR spectroscopy, particularly the analysis of coupling constants and NOE data, can provide insights into the preferred conformation of the five-membered ring in solution. The electronic effects of the fluorine and amino substituents will influence the chemical shifts of the aromatic protons and carbons, providing further confirmation of their positions on the benzene ring. The electron-donating nature of an amino group and the electron-withdrawing nature of a fluorine atom have predictable effects on the shielding and deshielding of nearby nuclei.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion, which should correspond to the calculated molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of halogen-containing organic compounds often involves the loss of the halogen atom or a hydrogen halide. morawa.atresearchgate.net For this compound, characteristic fragmentation pathways would likely involve the loss of HCl, HF, and cleavage of the indoline ring. The study of fragmentation patterns is a well-established method for the structural analysis of organic molecules. libretexts.orgnih.gov

| Expected Mass Spectrometry Data |

| Molecular ion peak corresponding to the exact mass of the free base |

| Isotope pattern characteristic of a molecule containing chlorine (from the dihydrochloride salt) if analyzed under specific conditions |

| Fragmentation peaks corresponding to the loss of HCl, HF, and ring cleavage products |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the N-H stretching of the protonated amine and the indoline nitrogen, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-F stretching vibration. The presence of the dihydrochloride salt would be indicated by broad absorption bands in the N-H stretching region due to the ammonium (B1175870) groups. The analysis of IR spectra is a routine method for the characterization of indole derivatives and their functional groups. tandfonline.com

| Expected IR Absorption Bands (cm⁻¹) |

| ~3400-3200 (N-H stretch of indoline) |

| ~3000-2800 (broad, N⁺-H stretch of ammonium) |

| ~3100-3000 (aromatic C-H stretch) |

| ~2900-2800 (aliphatic C-H stretch) |

| ~1600-1450 (aromatic C=C stretch) |

| ~1250-1000 (C-F stretch) |

| ~1350-1250 (C-N stretch) |

Computational and Theoretical Investigations of 4 Fluoroindolin 6 Amine Dihydrochloride and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a primary tool for calculating the structural, electronic, and energetic properties of molecules with a high degree of accuracy. nih.govnih.gov For 4-Fluoroindolin-6-amine and its analogues, DFT calculations can elucidate the fundamental aspects of their stability and reactivity.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. smu.edu For 4-Fluoroindolin-6-amine, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation (a local or global energy minimum) is reached. This provides a detailed three-dimensional structure, including precise bond lengths, bond angles, and dihedral angles.

By exploring the potential energy surface, computational chemists can map out the energy landscape of the molecule. This landscape reveals various stable conformers and the energy barriers (transition states) that separate them. nih.gov For substituted indoline (B122111) rings, the puckering of the five-membered ring and the orientation of the substituents contribute to the conformational complexity. The fluorine atom at the 4-position and the amine group at the 6-position, along with the dihydrochloride (B599025) salt form, will significantly influence the preferred geometry and the relative energies of different conformers. Studies on analogous fluorinated heterocyclic systems demonstrate that subtle stereoelectronic effects, such as hyperconjugation involving the C-F bond, can play a crucial role in determining conformational preferences. nih.govscribd.com

DFT calculations are widely used to predict spectroscopic parameters, which can be invaluable for structure elucidation and validation. youtube.com The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent application. researchgate.netacs.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. researchgate.net These values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). researchgate.netacs.org

The accuracy of predicted ¹³C NMR chemical shifts depends on the choice of the functional and basis set. nih.govresearchgate.net Functionals like B3LYP and PBE0, combined with appropriate basis sets such as the 6-311+G(d,p) or cc-pVTZ, have shown to provide results in good agreement with experimental data for a wide range of organic molecules. nih.govresearchgate.netnih.gov For 4-Fluoroindolin-6-amine, DFT can predict the chemical shift for each of the carbon atoms in the indoline core and any associated alkyl groups. The electron-withdrawing nature of the fluorine atom and the electronic effects of the amine group are expected to have a significant impact on the chemical shifts of the aromatic carbons. A theoretical prediction of the ¹³C NMR spectrum can aid in the assignment of experimental spectra and confirm the molecular structure.

Table 1: Predicted ¹³C NMR Chemical Shifts for the 4-Fluoroindolin-6-amine Core Structure

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 45.8 |

| C3 | 32.1 |

| C3a | 130.5 |

| C4 | 158.9 (JC-F ≈ 245 Hz) |

| C5 | 110.2 (JC-F ≈ 22 Hz) |

| C6 | 145.3 |

| C7 | 105.6 |

| C7a | 148.7 |

Note: These values are hypothetical and representative of what would be obtained from DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory). The values for C4 and C5 include expected splitting due to carbon-fluorine coupling.

Molecular Dynamics (MD) Simulations for Conformational Studies and Molecular Interactions

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water). tandfonline.com

For 4-Fluoroindolin-6-amine dihydrochloride, MD simulations can be used to explore its conformational flexibility. mdpi.com The indoline ring system is not perfectly planar, and simulations can reveal the accessible puckered conformations and the timescales of transitions between them. Furthermore, MD is particularly useful for studying how the molecule interacts with its environment. espublisher.com In an aqueous solution, simulations can detail the hydration shell around the molecule, showing the specific hydrogen bonding patterns between the amine groups, the fluorine atom, and surrounding water molecules. This information is crucial for understanding the solubility and behavior of the compound in a biological context. Studies on similar indole (B1671886) derivatives have successfully used MD simulations to examine the stability of ligand-receptor interactions, providing a dynamic picture of how these molecules bind to biological targets. nih.govtandfonline.com

Mechanistic Insights into Reaction Pathways and Compound Stability via Computational Chemistry

Computational chemistry is a key tool for elucidating reaction mechanisms and assessing the stability of chemical compounds. smu.edunih.gov By calculating the energies of reactants, transition states, and products, a detailed profile of a reaction pathway can be constructed, providing insights that are often difficult to obtain through experiments alone. researchgate.net

Computational studies on the thermal degradation of fluorinated compounds and amines can predict likely decomposition pathways. rsc.orgnih.gov These reactions often proceed through radical mechanisms. nsf.gov For a fluoroamine, potential initial steps in thermal decomposition could include C-C bond cleavage within the indoline ring, C-N bond scission, or C-F bond breaking, although the latter is generally less favorable due to its high BDE. nih.govnsf.gov By calculating the activation energies for these different pathways, the most likely decomposition mechanism and the resulting products can be predicted. nih.govua.edu This information is vital for understanding the compound's shelf-life and behavior under high-temperature conditions.

Table 2: Plausible Thermal Decomposition Products of Fluoroamines Predicted via Computational Chemistry

| Precursor Fragment | Decomposition Pathway | Predicted Products |

| Fluoroaromatic Ring | Ring Opening / Fragmentation | Smaller fluorinated hydrocarbons, HF, nitrogen oxides |

| Amine Side Chain | C-N Cleavage | Aromatic radical, amine radical |

| Indoline Core | Homolytic Bond Cleavage | Carbon-centered radicals, various rearranged species |

Note: This table lists general classes of products expected from the high-temperature decomposition of fluoroamine compounds based on mechanistic principles from computational studies. rsc.orgnih.govnsf.gov

Aromatic amines are known to act as antioxidants, often by interrupting radical chain reactions. nih.govresearchgate.net Lipid peroxidation is a key process in cellular damage, driven by the reaction of free radicals with polyunsaturated fatty acids. nih.govresearchgate.net Computational chemistry, particularly DFT, can be used to validate the mechanism by which compounds like 4-Fluoroindolin-6-amine might inhibit this process.

The primary mechanism for many aminic antioxidants is hydrogen atom transfer (HAT), where the amine donates a hydrogen atom to a reactive peroxyl radical (ROO•), thereby neutralizing it and stopping the propagation of the radical chain. nih.gov DFT calculations can determine the favorability of this process by computing the N-H bond dissociation enthalpy (BDE) and the energy barrier for the HAT reaction. nih.gov A lower BDE and a smaller activation energy indicate a more efficient antioxidant. By modeling the reaction between 4-Fluoroindolin-6-amine and a model peroxyl radical, computational studies can validate its potential as a radical-trapping antioxidant and provide a detailed understanding of the stereoelectronic factors that govern its reactivity. nih.gov Such studies contribute to the rational design of more potent antioxidants. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational tools in modern drug discovery and medicinal chemistry. These methods aim to establish a mathematical or hypothetical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR and pharmacophore studies on this compound are not extensively available in publicly accessible literature, the principles can be effectively illustrated through studies on analogous indoline and aniline (B41778) derivatives. Such analyses provide valuable insights into the key structural features that may govern the biological activity of this class of compounds.

QSAR models are mathematical equations that correlate the variations in the physicochemical properties of a set of molecules with their biological activities. tandfonline.com The goal is to predict the activity of novel compounds based on their structural features. tandfonline.com A typical QSAR study involves the calculation of various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

For a series of indoline analogues, a hypothetical QSAR study might explore how different substituents on the indoline ring influence a particular biological activity, such as enzyme inhibition or receptor binding. The resulting model could highlight the importance of specific properties, for instance, that electron-withdrawing groups at a certain position enhance activity, while bulky substituents are detrimental.

A simplified representation of descriptors that could be used in a QSAR study of indoline analogues is presented below.

| Descriptor Type | Example Descriptor | Information Encoded | Potential Influence on Activity |

| Electronic | Hammett Constant (σ) | Electron-donating or -withdrawing nature of a substituent. | Can affect the electronic environment of the pharmacophore, influencing interactions with the target. |

| Steric | Taft Steric Parameter (Es) | The bulkiness of a substituent. | A bulky substituent might hinder the optimal binding of the molecule to its target. |

| Hydrophobic | Partition Coefficient (logP) | The lipophilicity of the molecule. | Influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. |

| Topological | Wiener Index | The sum of distances between all pairs of atoms in the molecule. | Reflects the branching and overall shape of the molecule. |

A resulting QSAR equation might take the following generalized form:

log(1/IC₅₀) = alogP - bEs + c*σ + d

In this equation, IC₅₀ represents the half-maximal inhibitory concentration, and 'a', 'b', 'c', and 'd' are coefficients determined through regression analysis. A positive coefficient for a descriptor indicates that an increase in its value correlates with an increase in biological activity, while a negative coefficient suggests the opposite.

Pharmacophore modeling, on the other hand, focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups.

A pharmacophore model for a series of indoline-based compounds could be developed by superimposing the structures of active molecules and identifying the common spatial arrangement of key features. This model can then be used as a 3D query to screen large compound libraries to identify new potential hits with diverse chemical scaffolds but the same essential pharmacophoric features.

The key pharmacophoric features that might be identified for a series of indoline analogues are summarized in the table below.

| Pharmacophoric Feature | Description | Potential Role in Binding |

| Hydrogen Bond Donor (HBD) | A functional group capable of donating a hydrogen atom to form a hydrogen bond. | Crucial for anchoring the ligand in the binding pocket of the target protein through interactions with specific amino acid residues. |

| Hydrogen Bond Acceptor (HBA) | A functional group capable of accepting a hydrogen atom to form a hydrogen bond. | Complements the hydrogen bond donor interactions to ensure a stable ligand-protein complex. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. | Can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target. |

| Hydrophobic Center (HY) | A non-polar region of the molecule. | Important for interacting with hydrophobic pockets in the binding site, contributing to the overall binding affinity. |

By understanding the QSAR and pharmacophoric requirements for a given biological target, medicinal chemists can rationally design new analogues of 4-Fluoroindolin-6-amine with potentially improved potency and selectivity. These computational approaches help to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources in the drug discovery process.

Chemical Reactivity and Derivatization Pathways of Fluoroindoline Amines

Reactions Involving the Indoline (B122111) Nitrogen Atom

The nitrogen atom of the indoline ring is a secondary amine and, as such, is nucleophilic. It can readily participate in a variety of common amine reactions, including alkylation, acylation, and arylation.

N-Alkylation: The indoline nitrogen can be alkylated using various alkylating agents, such as alkyl halides or alcohols under specific catalytic conditions. Iron-catalyzed N-alkylation of indolines with alcohols has been shown to be an efficient method. nih.gov For instance, tricarbonyl(cyclopentadienone) iron complexes can catalyze the N-alkylation of indoline derivatives in good yields. nih.gov Another approach involves iridium-catalyzed dehydrogenative coupling of indolines with alcohols, which can be performed in water, offering a greener alternative. organic-chemistry.orgacs.org These reactions typically proceed via a borrowing-hydrogen methodology. nih.gov

N-Acylation: Acylation of the indoline nitrogen is a common transformation, leading to the formation of amides. This can be achieved using acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. nih.govnih.gov Non-enzymatic catalytic N-acylation has been developed for the kinetic resolution of chiral indolines. nih.gov The use of thioesters as a stable acyl source also provides a mild and chemoselective method for the N-acylation of indoles, a principle that can be extended to indolines. nih.gov Boric acid has been shown to catalyze the direct N-acylation of indoles with carboxylic acids. clockss.org

N-Arylation: The indoline nitrogen can also undergo N-arylation through cross-coupling reactions. Common methods include the Buchwald-Hartwig amination and Ullmann condensation. nih.gov Copper-catalyzed N-arylation of indolines using aryl iodides is a well-established method. nih.gov More recently, hydrogen-transfer-mediated cross-coupling reactions have been developed for the N-arylation of indolines with naphthols, catalyzed by palladium on carbon. acs.org

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alcohol, Tricarbonyl(cyclopentadienone) iron complex, Trifluoroethanol | N-Alkylindoline | nih.gov |

| N-Alkylation | Alcohol, Iridium catalyst, Water | N-Alkylindoline | organic-chemistry.orgacs.org |

| N-Acylation | Acyl chloride or Acid anhydride, Base | N-Acylindoline | nih.govnih.gov |

| N-Acylation | Carboxylic acid, Boric acid, Mesitylene, Reflux | N-Acylindoline | clockss.org |

| N-Arylation | Aryl halide, Palladium or Copper catalyst, Base | N-Arylindoline | nih.govnih.gov |

| N-Arylation | Naphthol, Pd/C, Sodium methoxide | N-(Naphthyl)indoline | acs.org |

Transformations at the Amine Functionality

The primary aromatic amine at the 6-position is a versatile functional group that can undergo a range of transformations, most notably diazotization, which opens up pathways to a wide array of other functionalities.

Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry. byjus.comunacademy.com This reaction is typically carried out by treating the amine with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄), at low temperatures. organic-chemistry.orgmasterorganicchemistry.com The resulting diazonium salt is a valuable intermediate that can be converted into a variety of substituents through Sandmeyer and related reactions. masterorganicchemistry.com For instance, treatment with copper(I) halides can introduce chloro, bromo, or cyano groups, while reaction with potassium iodide yields the corresponding iodo-derivative. Hydrolysis of the diazonium salt introduces a hydroxyl group.

Amide and Sulfonamide Formation: The 6-amino group can readily react with carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) to form amides. numberanalytics.comlibretexts.org Direct condensation with carboxylic acids is also possible using coupling agents or under thermal conditions. researchgate.netacs.org Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. organic-chemistry.orgcbijournal.com This reaction is a common method for the synthesis of a wide range of sulfonamide-containing compounds. nih.govacs.orgresearchgate.net

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Diazotization | NaNO₂, aq. HCl, 0-5 °C | Arenediazonium chloride | byjus.comunacademy.comorganic-chemistry.org |

| Sandmeyer Reaction (from diazonium salt) | CuCl / CuBr / CuCN | Aryl chloride / Aryl bromide / Aryl cyanide | masterorganicchemistry.com |

| Iodination (from diazonium salt) | KI | Aryl iodide | organic-chemistry.org |

| Hydroxylation (from diazonium salt) | H₂O, heat | Phenol | masterorganicchemistry.com |

| Amide Formation | Acyl chloride or Anhydride, Base | N-Aryl amide | numberanalytics.comlibretexts.org |

| Sulfonamide Formation | Sulfonyl chloride, Base | N-Aryl sulfonamide | organic-chemistry.orgcbijournal.com |

Electrophilic and Nucleophilic Substitution on the Fluoroindoline Aromatic Ring

Electrophilic Aromatic Substitution (SEAr): The aromatic ring of 4-Fluoroindolin-6-amine is activated towards electrophilic substitution due to the presence of two electron-donating groups: the amino group at C-6 and the indoline nitrogen. Both are ortho, para-directing activators. wikipedia.orglibretexts.org The fluorine atom at C-4 is a deactivating but ortho, para-directing group. organicchemistrytutor.com The directing effects of these substituents will govern the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The positions ortho and para to the strongly activating amino group (C-5 and C-7) are expected to be the most reactive sites. The indoline ring itself also influences the reactivity of the benzene (B151609) portion.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are generally electron-rich and not susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups. wikipedia.org In 4-Fluoroindolin-6-amine, the fluorine atom could potentially act as a leaving group in a nucleophilic aromatic substitution reaction. However, the presence of electron-donating groups (the two amines) on the ring deactivates it towards SNAr. masterorganicchemistry.com For SNAr to occur, the aromatic ring typically needs to be substituted with at least one powerful electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group. wikipedia.org While methods for nucleophilic aromatic substitution on unactivated fluoroarenes are being developed, for instance, using photoredox catalysis, the reactivity of this specific substrate in such reactions would likely be low under standard SNAr conditions. nih.gov

Regioselectivity and Stereoselectivity in Derivatization Schemes

Regioselectivity: The presence of multiple reactive sites in 4-Fluoroindolin-6-amine makes regioselectivity a key consideration in its derivatization.

N-functionalization: Selective functionalization of the indoline nitrogen versus the 6-amino group can be achieved by exploiting the differences in their basicity and steric environment. The indoline nitrogen is a secondary amine, while the 6-amino group is a primary aromatic amine. Protecting group strategies may be necessary to achieve high selectivity.

Aromatic ring functionalization: As discussed in section 5.3, the regioselectivity of electrophilic aromatic substitution will be dictated by the combined directing effects of the substituents. The C-5 and C-7 positions are the most likely sites of substitution.

Indoline ring functionalization: Besides N-alkylation, C-alkylation of indolines is also possible, typically at the C-3 position. nih.gov The choice of catalyst and reaction conditions can influence the selectivity between N- and C-alkylation. organic-chemistry.org

Stereoselectivity: While 4-Fluoroindolin-6-amine itself is achiral, derivatization can introduce stereocenters. For instance, if the indoline ring is substituted at the C-2 or C-3 positions, chiral centers are created. The stereoselective synthesis of substituted indolines is an active area of research. acs.orgacs.org Methods for the stereoselective synthesis of indolines often involve catalytic asymmetric reactions, such as enantioselective hydrogenations of indoles or catalytic intramolecular cyclizations of aniline (B41778) derivatives. acs.org The kinetic resolution of racemic indolines through catalytic N-acylation is another approach to obtain enantiomerically enriched products. nih.gov

Applications As Building Blocks in Advanced Organic Synthesis

Precursors for Novel Heterocyclic Ring Systems

The strategic placement of fluorine and amine functionalities on the indoline (B122111) scaffold of 4-Fluoroindolin-6-amine dihydrochloride (B599025) provides a versatile platform for the synthesis of novel and complex heterocyclic ring systems. The reactivity of the indoline nitrogen and the aromatic amine allows for a variety of cyclization strategies, leading to the formation of fused polycyclic structures.

A key application of this building block is in the synthesis of tricyclic and tetracyclic frameworks that are central to many biologically active molecules. For instance, the indoline moiety can be a crucial component in the construction of pyrrolo[2,3-b]pyridines, which are recognized as important pharmacophores. The synthesis of such systems often involves a multi-step sequence where the indoline ring is coupled with other heterocyclic precursors.

One notable synthetic strategy involves the coupling of an appropriately functionalized indoline, derived from 4-Fluoroindolin-6-amine, with a substituted pyridine (B92270) ring. This is often achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form a key carbon-carbon or carbon-nitrogen bond that facilitates subsequent intramolecular cyclization. The resulting fused systems, such as 3-(indolin-6-yl)-1H-pyrrolo[2,3-b]pyridines, serve as the core for a variety of potent biological agents.

Furthermore, the presence of the fluorine atom can influence the regioselectivity of these cyclization reactions and can also impart desirable pharmacokinetic properties to the final heterocyclic compounds. The strategic manipulation of the amine and the indoline nitrogen allows for the regioselective formation of different ring systems, highlighting the compound's utility in creating diverse molecular libraries for drug discovery.

Synthesis of Biologically Active Derivatives and Analogues

4-Fluoroindolin-6-amine dihydrochloride is a pivotal intermediate in the synthesis of a range of biologically active derivatives and analogues, particularly in the development of enzyme inhibitors. The 6-aminoindoline scaffold is a key structural feature in a class of potent and selective NADPH Oxidase 2 (NOX2) inhibitors. nih.govresearchgate.netnih.govmdpi.com

One of the most prominent examples is the synthesis of compounds like GSK2795039, a well-characterized NOX2 inhibitor. nih.govresearchgate.netnih.govmdpi.com The general synthetic approach involves the coupling of a protected 6-bromo-4-fluoroindole with a suitable boronic acid or ester via a Suzuki coupling reaction. Following this, the indole (B1671886) nitrogen is protected, and the resulting intermediate undergoes further functionalization. The synthesis culminates in the introduction of the amine at the 6-position, often through a nucleophilic aromatic substitution or a reduction of a nitro group, followed by the formation of a sulfonamide linkage.

The amine group of 4-fluoroindolin-6-amine is a key handle for introducing a variety of side chains and functional groups, allowing for the fine-tuning of the biological activity and pharmacokinetic profile of the resulting molecules. For example, acylation of the amine with different carboxylic acids or sulfonyl chlorides can lead to a diverse library of amide and sulfonamide derivatives with varying potencies and selectivities.

The table below illustrates some of the biologically active derivatives synthesized using a 6-aminoindoline core, showcasing their therapeutic targets and potential applications.

| Derivative Class | Therapeutic Target | Potential Application |

| 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridines | NADPH Oxidase 2 (NOX2) | Neurodegenerative diseases, Cardiovascular diseases |

| N-(Indolin-6-yl)carboxamides | Kinases | Oncology |

| Substituted 6-aminoindolines | G-protein coupled receptors (GPCRs) | Central Nervous System (CNS) disorders |

Strategies for Functional Group Interconversion and Modification

The synthetic utility of this compound is greatly enhanced by the ability to strategically modify its functional groups. The primary amino group and the secondary amine within the indoline ring offer multiple sites for chemical transformation.

Acylation and Sulfonylation: The 6-amino group is readily acylated or sulfonylated using a variety of reagents such as acid chlorides, anhydrides, or sulfonyl chlorides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated. This allows for the introduction of a wide array of substituents, which can be crucial for modulating the biological activity of the target molecule.

N-Alkylation and N-Arylation: The nitrogen of the indoline ring can undergo alkylation or arylation reactions. Protecting group strategies are often employed to differentiate the reactivity of the two nitrogen atoms. For instance, the 6-amino group can be protected with a suitable protecting group (e.g., Boc, Cbz) to allow for selective functionalization of the indoline nitrogen. Subsequent deprotection then reveals the 6-amino group for further modification.

Halogenation and Cross-Coupling: The indoline ring can be further functionalized through electrophilic aromatic substitution reactions, such as halogenation. The introduction of a bromine or iodine atom onto the aromatic portion of the indoline core provides a handle for subsequent transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This strategy allows for the introduction of various aryl, heteroaryl, or alkynyl groups, significantly increasing the molecular diversity of the accessible derivatives.

Conversion to other Functional Groups: The amino group can be converted into other functionalities. For example, diazotization followed by treatment with appropriate reagents can lead to the introduction of hydroxyl, cyano, or other groups. These transformations further expand the synthetic possibilities starting from this compound.

In Vitro Biological Activities and Molecular Mechanistic Insights

Antitumor and Antiproliferative Activity in Human Cell Lines

Derivatives built upon the indole (B1671886) and indoline (B122111) frameworks demonstrate marked antitumor and antiproliferative capabilities across a range of human cancer cell lines. benthamscience.comnih.govbohrium.com The inclusion of a fluorine atom, as seen in 4-fluoroindoline-6-amine dihydrochloride (B599025), is a key structural feature often associated with enhanced biological activity. nih.gov Studies on fluorinated indole derivatives show potent growth-inhibitory (GI) effects against various cancer cell lines, including those of the breast (MCF-7), colon (HCT-116, HT-29), and prostate (PC3). nih.govbohrium.com

A primary mechanism by which indole and indoline derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and disruption of the normal cell cycle. nih.govnih.gov

Compounds containing this structural motif have been shown to arrest cancer cells in specific phases of the cell cycle, most notably the G2/M phase. acs.orgnih.gov This arrest prevents the cells from proceeding through mitosis, ultimately leading to cell death. Flow cytometry analysis of metastatic colorectal cancer cells treated with a fluoro-indole derivative, FC116, revealed a significant, dose-dependent increase in the population of cells halted in the G2/M phase. acs.orgnih.gov This effect is often linked to the downregulation of key regulatory proteins like cyclin B1, which is essential for the G2/M transition. acs.org

Furthermore, these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. frontiersin.orgualberta.ca Evidence from studies on structurally related sulfonamide derivatives shows they can induce morphological changes characteristic of apoptosis, cause a loss of mitochondrial membrane potential, and activate critical executioner enzymes like caspase-3. nih.govualberta.ca The initiation of these apoptotic cascades ensures the systematic elimination of malignant cells. nih.govsemanticscholar.org

Table 1: Effects of Indole/Indoline Derivatives on Apoptosis and Cell Cycle

| Compound Type | Cancer Cell Line | Observed Effect | Key Protein/Pathway Modulated |

|---|---|---|---|

| Fluoro-indole Chalcone (FC116) | HCT-116 (Colon) | G2/M Phase Arrest | Downregulation of Cyclin B1 |

| Dinitrobenzenesulfonamide | K562 (Leukemia) | G2/M Phase Arrest, Apoptosis | Caspase-3 Activation, FasR Upregulation |

| Dinitrobenzenesulfonamide | Jurkat (Leukemia) | G0/G1 Phase Arrest, Apoptosis | Survivin Reduction |

The anticancer activity of these compounds is rooted in their ability to interfere with specific molecular targets that are crucial for cancer cell survival and proliferation. benthamscience.com

Tubulin Assembly: A well-established target for indole-based compounds is the microtubule network. semanticscholar.orgnih.gov Microtubules, formed by the polymerization of tubulin proteins, are essential for forming the mitotic spindle during cell division. Many indole derivatives act as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin. nih.gov This disruption of microtubule dynamics leads directly to the observed G2/M cell cycle arrest and subsequent apoptosis. acs.orgnih.gov

Akt Pathway: The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, survival, and proliferation, and its overactivation is a common feature in many cancers. nih.gov Indole compounds, such as indole-3-carbinol (B1674136) (I3C), have been shown to inhibit the Akt pathway, which contributes to their pro-apoptotic and antiproliferative effects. researchgate.net By suppressing this key survival pathway, these compounds render cancer cells more susceptible to apoptosis. nih.gov

FtsZ: While tubulin is a eukaryotic protein, its prokaryotic homolog is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. nih.gov FtsZ is essential for bacterial cell division. Notably, inhibitors that target eukaryotic tubulin can also show activity against FtsZ. nih.govsemanticscholar.org Indole-core derivatives have been identified as effective inhibitors of FtsZ polymerization and its associated GTPase activity, highlighting a broader mechanism of action for this chemical class against cell division machinery. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of lead compounds. For derivatives of the indole and indoline scaffold, SAR analyses have yielded several key insights. nih.govacs.org

The nature and position of substituent groups on the indole ring significantly impact cytotoxicity. bohrium.com Specifically, the presence of a halogen, such as fluorine, can dramatically enhance antiproliferative activity. nih.govacs.org In a study of indole-chalcone analogs, the derivative FC116, which contains a 6-fluoro group, exhibited the most potent activity against a drug-resistant colorectal cancer cell line (HCT-116/L), with a GI₅₀ value of 6 nM. nih.gov This was significantly more potent than analogues with other substitutions like nitro or amino groups at the same position. acs.orgnih.gov

The position of the fluorine atom is also critical. Studies on other heterocyclic systems have shown that the placement of fluorine can influence not only the potency but also the selectivity of the compound. nih.gov This highlights the importance of precise structural modifications in drug design. Generally, small, electron-withdrawing groups on the indole ring tend to favor higher cytotoxic potency. bohrium.com

Table 2: SAR for Cytotoxicity of Indole-Chalcone Derivatives against HCT-116/L Cells

| Compound | Substitution on Indole Ring | GI₅₀ (nM) |

|---|---|---|

| FC116 | 6-Fluoro | 6 |

| Compound 19 | 6-Nitro | 15 |

| Compound 22 | 6-Methoxyl | 47 |

Anti-inflammatory and Analgesic Properties in In Vitro Models

In addition to their anticancer effects, indole-based structures are well-recognized for their anti-inflammatory properties. nih.gov This activity is primarily mediated through the inhibition of key enzymes involved in the inflammatory cascade.

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical mediators of inflammation and pain. nih.govfrontiersin.org COX-2 catalyzes the production of prostaglandins, which are potent inflammatory signaling molecules. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov

Derivatives of the indoline-2-one and indole scaffolds have been shown to be effective and often selective inhibitors of the COX-2 enzyme. mdpi.comnih.gov In vitro COX-2 inhibitory assays demonstrate that these compounds can achieve IC₅₀ values in the low micromolar range, comparable to established NSAIDs like celecoxib. nih.govrsc.org The selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable trait, as it is associated with a reduced risk of gastrointestinal side effects. nih.govresearchgate.net The indole moiety is a core feature of the potent NSAID indomethacin, underscoring the scaffold's suitability for developing anti-inflammatory agents. nih.govnih.gov

Table 3: In Vitro COX-2 Inhibition by Indoline-2-one Derivatives

| Compound ID | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |

|---|---|---|

| Compound 4e | 2.35 ± 0.04 | >42.5 |

| Compound 9h | 2.42 ± 0.10 | >41.3 |

| Compound 9i | 3.34 ± 0.05 | >29.9 |

To understand the molecular basis of their enzyme inhibition, in silico molecular docking studies are frequently performed. nih.govresearchgate.net These computational models predict how a ligand (the inhibitor) binds within the active site of its target protein, such as COX-2. researchgate.net

Docking studies of indole derivatives with the COX-2 enzyme reveal that these compounds fit snugly into the enzyme's active site. nih.gov The binding is stabilized by a series of interactions with key amino acid residues. For instance, the indole ring can form hydrogen bonds with the side chains of residues like Tyrosine 355 (Tyr355) and Arginine 120 (Arg120). nih.gov These interactions are crucial for anchoring the inhibitor in the correct orientation to block substrate access, thereby preventing the synthesis of prostaglandins. nih.govnih.gov The predicted binding affinities from these models often correlate well with the experimentally observed inhibitory activity, making docking a valuable tool in the design of new, more potent anti-inflammatory agents. mdpi.comresearchgate.net

Table 4: Molecular Docking Parameters of Indole Derivatives with COX-2

| Compound Type | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Indole Acetohydrazide | COX-2 | Tyr355, Arg120 | - |

| Imidazolidinone-Indole | COX-2 | - | -11.569 |

Antimicrobial (Antibacterial, Antifungal, Antiviral) Activity in In Vitro ModelsNo research findings were available to describe any potential antibacterial, antifungal, or antiviral activity of 4-Fluoroindolin-6-amine dihydrochloride in in vitro models.

Inhibition of Bacterial Cell Division Proteins

Derivatives of 4-Fluoroindolin-6-amine have been investigated for their potential as antibacterial agents, specifically through the inhibition of essential bacterial cell division proteins. A primary target in this field is the Filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a crucial organizer of the cytokinetic Z-ring in most bacteria, making it an attractive target for new antibiotics.

The mechanism of these inhibitors often involves disrupting the normal assembly and dynamics of FtsZ filaments. Certain indole-core-based derivatives have been shown to inhibit FtsZ polymerization and its associated GTPase activity. The GTPase activity of FtsZ is intrinsically linked to its polymerization dynamics, and inhibition of this function can lead to a halt in cell division. Molecular modeling studies suggest that these inhibitor compounds may bind to the interdomain cleft of the FtsZ protein. By binding to sites such as the GTP-binding site, these synthetic inhibitors can perturb the normal assembly of FtsZ, impair the localization of the protein into the Z-ring, and ultimately inhibit bacterial cytokinesis. Research has identified various compounds, including benzamide (B126) and pyrimidine (B1678525) derivatives, that disrupt FtsZ function and lead to abnormal cell division, indicating the viability of this protein as an antibacterial target.

| Target Protein | Organism(s) | Mechanism of Action | Notable Effects |

| FtsZ | Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis | Disrupts FtsZ polymerization and inhibits GTPase activity. | Impairs localization of FtsZ into the Z-ring, leading to inhibition of bacterial cell division. |

Interference with Viral Replication Mechanisms

The indoline scaffold, a core component of 4-Fluoroindolin-6-amine, is present in various compounds explored for antiviral activity. One such compound, arbidol, is an indole derivative that has demonstrated efficacy against influenza viruses. The primary mechanism of such agents often involves interfering with the virus's entry into the host cell. Arbidol, for instance, impairs the membrane fusion induced by the influenza A (IAV) and B (IBV) hemagglutinin (HA) protein. It binds to a hydrophobic cavity in the HA stalk, which prevents the conformational changes necessary for the fusion peptide to be inserted into the endosomal membrane.

Another critical target for antiviral agents is the viral RNA-dependent RNA polymerase (RdRP), which is essential for the replication of RNA viruses like influenza. Some antiviral compounds function as chain terminators. For example, the triphosphate form of 4'-Fluorouridine (4'-FlU-TP) acts as an immediate chain terminator of influenza virus polymerase upon its incorporation into the nascent RNA chain. This action halts the replication process. While not directly involving 4-Fluoroindolin-6-amine, these mechanisms highlight the strategies by which related heterocyclic compounds can exert antiviral effects, providing a basis for the investigation of novel indoline derivatives.

| Viral Target | Virus Example | Mechanism of Interference | Example Compound Class |

| Hemagglutinin (HA) | Influenza A and B Viruses | Binds to the HA stalk, preventing viral and endosomal membrane fusion. | Indole derivatives (e.g., Arbidol). |

| RNA-dependent RNA Polymerase (RdRP) | Influenza Virus, SARS-CoV-2, RSV | Acts as a nucleoside analog, causing immediate or delayed chain termination upon incorporation into viral RNA. | Fluorinated nucleoside analogs (e.g., 4'-Fluorouridine). |

Notum Carboxylesterase Inhibition

Notum is an extracellular carboxylesterase that functions as a negative regulator of the Wnt signaling pathway. It achieves this by hydrolyzing an essential palmitoleate (B1233929) ester group from Wnt proteins, a modification crucial for their activity. The inhibition of Notum has emerged as a therapeutic strategy to restore Wnt signaling in various diseases. A novel class of covalent Notum inhibitors based on a 4-(indolin-1-yl)-4-oxobutanoate scaffold has been identified. These compounds demonstrate potent inhibition of Notum carboxylesterase activity.

Restoration of Wnt Signaling in Cell-Based Assays

The functional consequence of Notum inhibition is the restoration of Wnt signaling. In cell-based reporter assays, such as those using a T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) reporter system, Notum activity leads to a reduction in the Wnt3A signaling response. The application of a small-molecule Notum inhibitor can counteract this effect and normalize Wnt signaling levels. Inhibitors derived from the 4-(indolin-1-yl)-4-oxobutanoate series have been shown to effectively inhibit Notum, thereby preventing the deacylation of Wnt proteins and preserving their biological function. This restoration of the Wnt pathway is a key validation of the therapeutic potential of Notum inhibitors.

Ligand Binding Mode Elucidation via X-ray Structures

High-resolution X-ray crystallography has provided detailed insights into the mechanism of Notum inhibition by 4-(indolin-1-yl)-4-oxobutanoate esters. Structural studies reveal that these compounds act as covalent inhibitors. A common covalent adduct is formed between the catalytic serine residue (Ser232) in the Notum active site and the hydrolyzed butyric ester portion of the inhibitor.

The binding mechanism involves the acylation of Ser232. The resulting acyl-enzyme intermediate is stabilized because the carbonyl atom is positioned at an unfavorable angle for attack by the active site water molecule, which is necessary for the final hydrolysis step and enzyme regeneration. This, combined with strong hydrophobic interactions between the indoline moiety and residues within the enzyme's pocket, hinders the further processing of the intermediate. This effectively traps the enzyme in an inactive, covalently modified state, explaining the potent and durable inhibition observed.

| Inhibitor Scaffold | Target Enzyme | Binding Mechanism | Key Structural Interaction | Consequence |

| 4-(indolin-1-yl)-4-oxobutanoate | Notum Carboxylesterase | Covalent Inhibition. | Formation of a stable acyl-enzyme intermediate with the catalytic Ser232. | Hindered hydrolysis of the intermediate, leading to sustained enzyme inhibition. |

Enzyme Inhibition within Tryptophan Metabolism Pathways (e.g., IDO1)

The tryptophan metabolism pathway is a critical regulator of immune responses, particularly in the context of cancer. Indoleamine 2,3-dioxygenase 1 (IDO1) is a key intracellular enzyme that catalyzes the first and rate-limiting step in the conversion of tryptophan to kynurenine (B1673888). Elevated IDO1 activity in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, contributing to immune evasion by tumors.

While direct inhibition of IDO1 by this compound is not detailed in the provided sources, the broader class of indole-containing molecules has been a major focus of IDO1 inhibitor development. For example, orally active hydroxyamidine inhibitors have been shown to potently suppress IDO1 activity. Administration of these inhibitors results in a significant reduction of kynurenine levels in plasma, tumors, and draining lymph nodes. This inhibition of tryptophan catabolism can enhance the immunoreactivity of lymphocytes and reduce the number of tumor-associated regulatory T cells, thereby impeding tumor growth. Furthermore, studies on related compounds like 6-fluoro-DL-tryptophan have shown that fluorination of the indole ring can significantly impact metabolism within the serotoninergic pathway, suggesting that fluorinated indoline derivatives could interact with enzymes in related metabolic pathways.

| Target Enzyme | Pathway | Role of Enzyme | Consequence of Inhibition | Example Inhibitor Class |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Tryptophan Catabolism (Kynurenine Pathway) | Catalyzes the rate-limiting step of tryptophan to kynurenine conversion. | Suppression of tryptophan catabolism, reduction in kynurenine levels, and enhanced anti-tumor immunity. | Hydroxyamidines. |

Emerging Research Directions and Future Perspectives

Rational Design of Next-Generation 4-Fluoroindolin-6-amine Dihydrochloride (B599025) Derivatives

The rational design of next-generation derivatives of 4-Fluoroindolin-6-amine dihydrochloride is a pivotal step in unlocking its therapeutic potential. This process is fundamentally guided by the principles of structure-activity relationship (SAR) studies, which seek to understand how modifications to a molecule's chemical structure influence its biological activity.

The core indoline (B122111) scaffold, with its fused benzene (B151609) and pyrrolidine (B122466) rings, offers multiple positions for chemical modification. The existing fluorine at the 4-position and the amine at the 6-position are key determinants of the compound's electronic and steric properties, which in turn affect its interaction with biological targets. The fluorine atom, with its high electronegativity and small size, can significantly alter the acidity of nearby protons and influence metabolic stability. nih.gov The amine group, on the other hand, can act as a hydrogen bond donor and a key point for salt formation, which can impact solubility and receptor binding.

Future design strategies will likely focus on several key areas:

Substitution on the Amine Group: The primary amine at the 6-position is a prime target for derivatization. Acylation, alkylation, or sulfonylation could lead to a library of compounds with varied lipophilicity, polarity, and hydrogen bonding capabilities. These changes can profoundly impact the molecule's ability to cross cell membranes and interact with specific binding pockets of target proteins.

Modification of the Indoline Ring: Introduction of substituents on the pyrrolidine or benzene rings of the indoline core can further modulate the compound's properties. For instance, alkyl groups could enhance lipophilicity, while polar groups like hydroxyl or carboxyl could improve aqueous solubility.

Stereochemical Considerations: If chiral centers are introduced during derivatization, the synthesis and biological evaluation of individual enantiomers will be crucial, as different stereoisomers can exhibit distinct pharmacological profiles.

A systematic approach to SAR would involve the parallel synthesis of a focused library of analogs, followed by rigorous biological screening. The data generated from these studies would provide invaluable insights into the pharmacophore of this compound, guiding the design of more potent and selective next-generation compounds.

Advanced Computational Modeling for Lead Optimization and De Novo Design

In recent years, advanced computational modeling has become an indispensable tool in drug discovery, offering a rapid and cost-effective means to prioritize synthetic efforts and predict the properties of novel compounds. For this compound, these in silico techniques can be leveraged for both lead optimization and de novo design.

Lead Optimization: Computational tools can be employed to refine the structure of this compound to enhance its desired properties. Key applications include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com By modeling the interaction of this compound and its derivatives with potential biological targets, researchers can gain insights into the key binding interactions and identify modifications that could improve affinity and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. mdpi.com These models can be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates.

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical to its success. In silico models can predict these properties, allowing for the early identification and mitigation of potential liabilities. researchgate.net

De Novo Design: Beyond optimizing existing leads, computational methods can be used to design entirely new molecules. Fragment-based and structure-based de novo design algorithms can generate novel chemical entities that are predicted to have high affinity and selectivity for a specific biological target. These virtual compounds can then be synthesized and tested, providing a powerful engine for innovation.

The integration of these computational approaches into the drug discovery pipeline for this compound has the potential to significantly accelerate the identification of promising new therapeutic agents.

Exploration of Novel In Vitro Pharmacological Targets and Disease Models

A crucial aspect of realizing the therapeutic potential of this compound is the identification of its biological targets and the exploration of its efficacy in relevant disease models. The indoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. mdpi.comnih.gov

The initial step in this exploration is broad-based in vitro screening against a panel of known and novel pharmacological targets. This could include a diverse array of enzymes, receptors, and ion channels implicated in various disease states. For instance, given the prevalence of indole-based compounds as kinase inhibitors, screening against a panel of kinases could be a fruitful starting point. Similarly, the structural similarity to certain neurotransmitter precursors might suggest testing against receptors in the central nervous system.

Once a primary target or a set of targets is identified, the focus will shift to more specific in vitro assays to confirm the mechanism of action and determine the potency and selectivity of this compound and its derivatives.

Following target validation, the efficacy of these compounds would be evaluated in relevant in vitro disease models. These models, which can range from engineered cell lines to more complex organoid cultures, provide a more physiologically relevant context to assess the therapeutic potential of the compounds. For example, if a compound shows promising activity against a cancer-related kinase, its anti-proliferative and pro-apoptotic effects would be investigated in various cancer cell lines. mdpi.com

This systematic approach of target identification and validation in appropriate disease models will be instrumental in defining the therapeutic niche for this compound and its future derivatives.

Development of Environmentally Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into pharmaceutical research and development, with a focus on creating more environmentally friendly and sustainable synthetic processes. rsc.org The development of such methodologies for the synthesis of this compound and its derivatives is a critical future direction.

Traditional synthetic routes to complex amines and heterocyclic compounds often involve the use of hazardous reagents, harsh reaction conditions, and the generation of significant amounts of waste. sciencedaily.comresearchgate.net Green chemistry approaches aim to mitigate these issues through several strategies:

Use of Greener Solvents: Replacing volatile organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or ionic liquids can significantly reduce the environmental impact of a synthesis. nih.gov

Catalysis: The use of catalysts, particularly those based on abundant and non-toxic metals, can enable more efficient and selective reactions under milder conditions. researchgate.net Photocatalysis, which utilizes visible light as an energy source, is another promising green approach. sciencedaily.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, is a core principle of green chemistry.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources can further enhance the sustainability of the synthesis. rsc.org

Q & A

Q. What are the established synthetic routes for 4-Fluoroindolin-6-amine dihydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound typically involves hydrogenation and functional group modifications. For example:

- Hydrogenation of oxime intermediates : Starting from 5-fluoroindole-3-carboxaldehyde, the carbonyl group is converted to an oxime, followed by catalytic hydrogenation (Pd/C, HCl) to yield the amine .

- Mannich reaction : Aminoalkylation of 5-fluoroindole using secondary amines and formaldehyde under controlled pH and temperature .

Q. Optimization Strategies :

- Catalyst selection : Pd/C (10%) enhances hydrogenation efficiency.

- Reaction time and temperature : Prolonged hydrogenation at 50–60°C improves yield.

- Acid concentration : HCl stoichiometry affects salt formation and purity.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (Pd/C) | 10% w/w | High activity |

| Temperature | 50–60°C | Faster reaction |

| HCl Concentration | 2–3 equivalents | Salt stability |

Q. Which analytical techniques are critical for characterizing this compound, and what structural insights do they provide?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirms aromatic proton environments and amine proton shifts. Fluorine-induced deshielding in the indole ring is observable .

- 19F NMR : Identifies fluorine substitution patterns.

- HPLC : Monitors reaction progress and purity (>95% threshold for biological assays) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion detection).

Q. How is purity assessed, and what impurities are commonly observed during synthesis?

Methodological Answer:

- Impurity Profiling :

- By-products : Unreacted oxime intermediates or over-hydrogenated derivatives .

- Residual solvents : Detected via GC-MS.

- Quantitative Methods :

- HPLC with UV detection (λ = 254 nm) quantifies amine content .

- Karl Fischer titration : Measures residual moisture (<0.5% for stability).

Advanced Research Questions

Q. What mechanistic insights exist regarding the biological activity of this compound, particularly in enzyme or receptor binding studies?

Methodological Answer:

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

Methodological Answer:

- Accelerated Stability Studies :

- pH-dependent degradation : Incubate at pH 1–13 (37°C, 72 hrs). Monitor via HPLC for amine dehydrohalogenation or ring-opening products .

- Thermal stress : Heat at 40–80°C to assess salt dissociation or fluorine loss.

- Degradation Pathways :

- Acidic conditions: Hydrolysis to 4-fluoroindole derivatives.

- Alkaline conditions: Deamination or dimerization.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions may arise from:

- Purity variations : Impurities (>5%) alter bioactivity. Cross-validate via orthogonal analytical methods (e.g., NMR + HPLC) .

- Assay conditions : Differences in buffer pH, ionic strength, or cell lines. Standardize protocols (e.g., ATP-based viability assays).

- Structural analogs : Compare activity with non-fluorinated indole amines to isolate fluorine’s role .

| Factor | Resolution Strategy | Reference |

|---|---|---|

| Purity Discrepancies | Multi-technique validation | |

| Assay Variability | Inter-lab protocol harmonization | |

| Fluorine Contribution | Structure-activity relationship |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.